Cas no 1250196-87-2 (2-[4-(Aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(1,3-thiazol-2-yl)acetamide)
![2-[4-(Aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(1,3-thiazol-2-yl)acetamide structure](https://ja.kuujia.com/scimg/cas/1250196-87-2x500.png)
2-[4-(Aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(1,3-thiazol-2-yl)acetamide 化学的及び物理的性質
名前と識別子
-
- 2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(1,3-thiazol-2-yl)acetamide
- 2-[4-(aminomethyl)triazol-1-yl]-N-(1,3-thiazol-2-yl)acetamide
- 2-[4-(Aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(1,3-thiazol-2-yl)acetamide
-
- インチ: 1S/C8H10N6OS/c9-3-6-4-14(13-12-6)5-7(15)11-8-10-1-2-16-8/h1-2,4H,3,5,9H2,(H,10,11,15)
- InChIKey: CGSZMBIYFQMCQM-UHFFFAOYSA-N
- ほほえんだ: S1C=CN=C1NC(CN1C=C(CN)N=N1)=O
計算された属性
- せいみつぶんしりょう: 238.06368014 g/mol
- どういたいしつりょう: 238.06368014 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 253
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1
- トポロジー分子極性表面積: 127
- ぶんしりょう: 238.27
2-[4-(Aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(1,3-thiazol-2-yl)acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1908-2175-0.25g |
2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(1,3-thiazol-2-yl)acetamide |
1250196-87-2 | 95%+ | 0.25g |
$694.0 | 2023-09-07 | |
Life Chemicals | F1908-2175-10g |
2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(1,3-thiazol-2-yl)acetamide |
1250196-87-2 | 95%+ | 10g |
$3532.0 | 2023-09-07 | |
Life Chemicals | F1908-2175-1g |
2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(1,3-thiazol-2-yl)acetamide |
1250196-87-2 | 95%+ | 1g |
$770.0 | 2023-09-07 | |
TRC | A187926-100mg |
2-[4-(aminomethyl)-1h-1,2,3-triazol-1-yl]-n-(1,3-thiazol-2-yl)acetamide |
1250196-87-2 | 100mg |
$ 115.00 | 2022-04-27 | ||
Life Chemicals | F1908-2175-5g |
2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(1,3-thiazol-2-yl)acetamide |
1250196-87-2 | 95%+ | 5g |
$2525.0 | 2023-09-07 | |
TRC | A187926-1g |
2-[4-(aminomethyl)-1h-1,2,3-triazol-1-yl]-n-(1,3-thiazol-2-yl)acetamide |
1250196-87-2 | 1g |
$ 680.00 | 2022-04-27 | ||
Life Chemicals | F1908-2175-0.5g |
2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(1,3-thiazol-2-yl)acetamide |
1250196-87-2 | 95%+ | 0.5g |
$731.0 | 2023-09-07 | |
Life Chemicals | F1908-2175-2.5g |
2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(1,3-thiazol-2-yl)acetamide |
1250196-87-2 | 95%+ | 2.5g |
$1679.0 | 2023-09-07 | |
TRC | A187926-500mg |
2-[4-(aminomethyl)-1h-1,2,3-triazol-1-yl]-n-(1,3-thiazol-2-yl)acetamide |
1250196-87-2 | 500mg |
$ 435.00 | 2022-04-27 |
2-[4-(Aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(1,3-thiazol-2-yl)acetamide 関連文献
-
Raunak Kumar Tamrakar,Kanchan Upadhyay,D. P. Bisen Phys. Chem. Chem. Phys., 2017,19, 14680-14694
-
Tai-Ping Gao,Jun-Bing Lin,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 8934-8936
-
Tianxiao Mei,Sheng Zhang,Jie Sun Anal. Methods, 2021,13, 764-768
-
Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
-
Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
-
Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
-
8. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
-
Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
-
Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
2-[4-(Aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(1,3-thiazol-2-yl)acetamideに関する追加情報
Introduction to 2-[4-(Aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(1,3-thiazol-2-yl)acetamide (CAS No. 1250196-87-2) in Modern Chemical and Pharmaceutical Research
2-[4-(Aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(1,3-thiazol-2-yl)acetamide, identified by its CAS number 1250196-87-2, represents a significant compound in the realm of chemical and pharmaceutical innovation. This heterocyclic derivative has garnered attention due to its unique structural features and potential applications in medicinal chemistry. The compound’s molecular framework integrates multiple pharmacophoric elements, including a triazole moiety and a thiazole ring, which are well-documented for their biological activity and versatility in drug design.
The triazole component of 2-[4-(Aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(1,3-thiazol-2-yl)acetamide is particularly noteworthy. Triazoles have been extensively studied for their antimicrobial, anti-inflammatory, and antiviral properties. The presence of an aminomethyl group at the 4-position of the triazole ring enhances the compound’s reactivity and binding affinity to biological targets. This modification has been strategically employed in the development of novel therapeutic agents, where precise functionalization can modulate pharmacological effects.
Complementing the triazole scaffold is the thiazole ring at the N-position of the acetamide moiety. Thiazole derivatives are renowned for their broad spectrum of biological activities, including antifungal, antitumor, and cardiovascular effects. The integration of both triazole and thiazole units in 2-[4-(Aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(1,3-thiazol-2-yl)acetamide creates a synergistic pharmacological profile that may be exploited in the treatment of multifaceted diseases.
Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between 2-[4-(Aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(1,3-thiazol-2-yl)acetamide and biological targets. Studies indicate that the compound exhibits high binding affinity to enzymes and receptors involved in metabolic pathways and inflammation. This has prompted further investigation into its potential as a lead compound for drug discovery programs targeting chronic diseases such as diabetes and autoimmune disorders.
The synthesis of 2-[4-(Aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(1,3-thiazol-2-yl)acetamide involves multi-step organic reactions that showcase the ingenuity of synthetic chemists. The process typically begins with the formation of the triazole ring via cycloaddition reactions between azides and alkynes—a strategy that has become increasingly popular in medicinal chemistry due to its efficiency and regioselectivity. Subsequent functionalization with an aminomethyl group followed by coupling with a thiazole-containing intermediate provides the desired structure.
In vitro studies have demonstrated promising results regarding the biological activity of CAS No. 1250196-87-2. The compound has shown inhibitory effects on certain kinases and enzymes implicated in cancer progression. Additionally, preclinical trials have highlighted its potential as an anti-inflammatory agent by modulating cytokine production pathways. These findings align with current trends in drug development aimed at identifying small molecules that can effectively interfere with disease mechanisms without significant side effects.
The structural diversity offered by compounds like 2-[4-(Aminomethyl)-1H-1,2,3-triazol-1-y]-N-(1,3-thiazol - ilyl ) acetamide underscores their importance as scaffolds for derivative design. By systematically modifying functional groups or introducing new moieties into this framework, researchers can fine-tune pharmacokinetic properties such as solubility and metabolic stability while enhancing therapeutic efficacy. This modular approach is increasingly favored in pharmaceutical research because it allows for rapid iteration based on structural alerts generated from high-throughput screening campaigns.
The role of automation and artificial intelligence (AI) in accelerating drug discovery cannot be overstated when discussing compounds like CAS No 1250196 - 87 - 2 . AI-driven platforms enable virtual screening of vast chemical libraries to identify promising candidates before experimental validation becomes necessary . Such technologies have already been instrumentalized by several pharmaceutical companies to de-risk development pipelines , ensuring that only compounds with genuine potential proceed to costly preclinical testing .
Looking ahead , emerging trends suggest that next-generation therapeutics will increasingly leverage heterocyclic compounds like our subject for their ability to engage multiple targets simultaneously . The integration of machine learning algorithms with experimental data promises even more accurate predictions about how modifications will affect biological outcomes , thereby shortening timelines between hypothesis generation and clinical translation .
1250196-87-2 (2-[4-(Aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(1,3-thiazol-2-yl)acetamide) 関連製品
- 1805321-32-7(Ethyl 3-bromo-6-(difluoromethyl)pyridine-2-acetate)
- 1338937-12-4(7-Hydroxy-6-methoxy-3-(2-(2-methoxyethoxy)ethyl)-4-methyl-2H-chromen-2-one)
- 2138174-90-8(1-[5-(Aminomethyl)-6-azabicyclo[3.2.1]octan-6-yl]-2,2-dimethylpropan-1-one)
- 1261936-00-8(6-Chloro-2-(4-methoxy-3-trifluoromethylphenyl)benzoic acid)
- 2089712-75-2(3-amino-2-(morpholin-4-yl)propanamide)
- 2172239-36-8(2-N-cyclopentyl-2-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidoacetic acid)
- 154089-44-8(Manganese(III)meso-tetrakis(4-methylphenyl)porphine-|I-oxodimer)
- 2227986-76-5((3S)-3-(3,3-dimethylcyclohexyl)-3-hydroxypropanoic acid)
- 4550-93-0(Benzyl 2,3,4-Tri-O-benzyl-D-glucuronate Acetate)
- 1427021-66-6(3-(3,5-Dimethyl-isoxazole-4-sulfonyl)-3,7-diaza-bicyclo[3.3.1]nonane)




